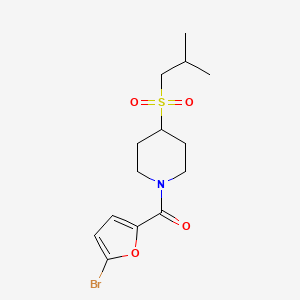

![molecular formula C42H42N2O5S B2388550 N2-[(9H-芴-9-基甲氧基)羰基]-N6-[1-氧代-3-[(三苯甲基)硫代]丙基]-L-赖氨酸 CAS No. 1037589-70-0](/img/structure/B2388550.png)

N2-[(9H-芴-9-基甲氧基)羰基]-N6-[1-氧代-3-[(三苯甲基)硫代]丙基]-L-赖氨酸

描述

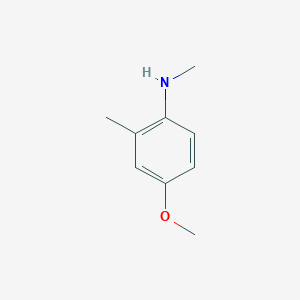

“L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-” is a complex organic compound. It has a molecular formula of C21H24N2O4 . This compound is a derivative of L-Lysine, an essential amino acid, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) group .

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to the L-Lysine molecule . The average mass of the molecule is 368.426 Da and the monoisotopic mass is 368.173615 Da .科学研究应用

生物医学应用

Fmoc-L-Lys(Mpa(Trt))-OH 用于创建肽基水凝胶 (PHGs) . 这些 PHGs 是适合生物、生物医学和生物技术应用的生物相容性材料 . 它们用作药物递送系统和用于成像的诊断工具 .

组织工程

一系列含有脂肪族区域和赖氨酸残基的合成水凝胶形成两亲性阳离子肽的 Fmoc 衍生物已被提出作为生物打印应用的支架 . 其中,Fmoc-K3 水凝胶,它是更刚性的水凝胶,作为组织工程的潜在材料,完全支持细胞粘附、存活和复制 .

凝胶化过程

K 肽系列的 Fmoc 衍生物保持其凝胶能力 . 这种凝胶化过程仅通过肽序列内聚集力的正确平衡才能实现,例如范德华力、氢键和 π–π 堆积 .

有机凝胶形成

Fmoc 或 Boc 单取代的环 (L-Lys-L-Lys)s,分别通过赖氨酸环状二肽与 Fmoc N-羟基琥珀酰亚胺酯 (Fmoc-OSu) 和二叔丁基碳酸酯 [(Boc)2O] 的反应合成,作为有机凝胶剂 . 这些有机凝胶剂能够在醇类、取代的苯和氯化溶剂中形成稳定的热可逆有机凝胶 .

纳米纤维、纳米带和纳米管网络结构

透射电子显微镜 (TEM) 和扫描电子显微镜 (SEM) 观察结果表明,这些凝胶剂自组装成 3D 纳米纤维、纳米带或纳米管网络结构 .

荧光光谱

化合物 2 在 1,2-二氯乙烷和苯中的荧光光谱表明,Fmoc 在 320 nm 处的发射峰发生红移,强度逐渐降低,而 460 nm 处的发射峰强度随着浓度的增加而显着增强 . 这表明存在 π - π 堆积相互作用和 J 型聚集体的形成 .

基质金属蛋白酶 (MMP) 研究

FRET 肽底物,可以使用 Fmoc-L-Lys(Mpa(Trt))-OH 合成,已用于基质金属蛋白酶 (MMP) 研究的不同应用中 . 这些应用包括胶原蛋白溶解 MMP 的高通量筛选 (HTS)、选择性外位点结合 MMP 抑制剂的鉴定和开发,以及生物体液和细胞环境中 MMP 活性的测量 .

环 (L-Lys-L-Lys)s 的合成

Fmoc 或 Boc 单取代的环 (L-Lys-L-Lys)s 分别通过赖氨酸环状二肽与 Fmoc N-羟基琥珀酰亚胺酯 (Fmoc-OSu) 和二叔丁基碳酸酯 [(Boc)2O] 的反应合成 . 所得单取代的环 (L-Lys-L-Lys)s 用作有机凝胶剂 .

作用机制

Target of Action

Fmoc-L-Lys(Mpa(Trt))-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that it is being used to build. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound Fmoc-L-Lys(Mpa(Trt))-OH operates by providing protection to the amino acid Lysine during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Mpa(Trt) group protects the side chain amino group . These protecting groups prevent unwanted side reactions during the synthesis process . Once the desired peptide sequence has been assembled, the protecting groups can be removed to yield the final product .

Biochemical Pathways

Fmoc-L-Lys(Mpa(Trt))-OH is involved in the biochemical pathway of peptide synthesis . This process involves the stepwise addition of amino acids to a growing peptide chain. The compound’s role in this pathway is to ensure that the correct peptide sequence is formed by preventing unwanted side reactions .

Pharmacokinetics

Instead, its properties are more relevant to its stability and reactivity in the context of chemical synthesis .

Result of Action

The result of Fmoc-L-Lys(Mpa(Trt))-OH’s action is the successful synthesis of the desired peptide sequence . By protecting specific functional groups on the Lysine amino acid, it allows for the precise assembly of peptide sequences .

Action Environment

The action of Fmoc-L-Lys(Mpa(Trt))-OH is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, solvent, and pH can affect the efficiency of the synthesis process . Optimal conditions are usually determined empirically and can vary depending on the specific sequence being synthesized .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(3-tritylsulfanylpropanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H42N2O5S/c46-40(27-29-51-43(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)44-28-15-14-26-39(41(47)48)45-42(49)50-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-13,16-25,38-39H,14-15,26-30H2,(H,44,46)(H,45,49)(H,47,48)/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDYYMRTBHTZGO-KDXMTYKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123303 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037589-70-0 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037589-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide](/img/structure/B2388470.png)

![1-(2-hydroxyethyl)-5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2388471.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2388477.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)

![2-(4-Nitrobenzenesulfonyl)-octahydrocyclopenta[c]pyrrol-4-amine hydrochloride](/img/structure/B2388480.png)

![6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388482.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)